molecular formula C10H12ClNO2 B165829 Carbanolate CAS No. 671-04-5

Carbanolate

Cat. No. B165829
CAS RN: 671-04-5
M. Wt: 213.66 g/mol
InChI Key: QRTXZGIQTYDABO-UHFFFAOYSA-N
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Description

Carbanolate, also known as 6-chloro-3,4-xylyl methylcarbamate or 2-chloro-4,5-dimethylphenyl methylcarbamate, is a chemical compound . It is used for laboratory purposes .


Molecular Structure Analysis

Carbanolate is a carbonate compound. Carbonate is a polyatomic anion with the formula CO2−3 and has a trigonal planar molecular structure which consists of a carbon atom surrounded by three oxygen atoms .


Chemical Reactions Analysis

Carbonates react with acids to produce carbon dioxide, water, and a salt. For example, a general reaction with hydrochloric acid (HCl) would be: M2CO3 + 2HCl → 2MCl + H2O + CO2, where M represents a metal .

Scientific Research Applications

Folate Status and Carcinogenesis

Folate status plays a crucial role in carcinogenesis, especially in colorectal cancer. Folate, central to DNA methylation and nucleotide synthesis, influences DNA stability. Depletion of folate can alter DNA methylation and decrease DNA stability, potentially leading to carcinogenesis. A common polymorphism in the methylenetetrahydrofolate reductase (MTHFR) gene affects the risk of colon cancer depending on folate status, suggesting an imbalance between biological methylation and nucleotide synthesis might be responsible for folate-related carcinogenesis (Choi & Mason, 2002).

Carbanion Rearrangements and Collision-Induced Dissociations

The study of carbanions, including enolate ions derived from ketones, provides insights into chemical reactions essential for various scientific applications. For example, the reaction of HO– with MeCOCHEt2 produces two enolate ions, demonstrating the intricate processes involved in carbanion chemistry (Bowie, Stringer, & Currie, 1986).

Methodology for Determining Carbamate Pesticides

Carbanolate has been studied in the context of determining carbamate pesticide residues. A method involving 2,4-dinitrophenyl ether for determining residues, including carbanolate, in various food products was developed. This method's adoption highlights the importance of carbanolate in analytical chemistry for food safety (Holden, 1975).

Folate and Colorectal Cancer Risk

Folate's effect on colorectal cancer risk is linked to DNA methylation, integrity, and repair. Folate supplementation can enhance or reduce cancer risk, depending on the level of intake. This understanding aids in developing public health initiatives and cancer prevention strategies (Choi & Mason, 2000).

Reactivity of Carbanions with Nitroso Group

The reactivity of carbanions with the nitroso group provides valuable insights into their basicity and reactivity. This research contributes to understanding carbanions' behavior in chemical reactions, which is essential in various scientific fields (Leis, Peña, & Ríos, 1993).

Intermolecular Oxidative Cross-Coupling of Enolates

The study of selective intermolecular oxidative cross-coupling of enolates, involving carbanion equivalents, shows potential for synthesizing unsymmetrical 1,4-diones. This research advances understanding in organic synthesis and pharmaceutical chemistry (Amaya et al., 2015).

Safety And Hazards

Carbanolate is fatal if swallowed. In case of inhalation, it is advised to move the victim into fresh air and provide oxygen or artificial respiration if needed. If it comes in contact with skin, it should be washed off with soap and water .

properties

IUPAC Name

(2-chloro-4,5-dimethylphenyl) N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTXZGIQTYDABO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)OC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041754
Record name Carbanolate
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Molecular Weight

213.66 g/mol
Source PubChem
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Physical Description

Solid; [HSDB]
Record name Carbanolate
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Solubility

FREELY SOL IN CHLOROFORM, SLIGHTLY SOL IN WATER, SOLUBILITY: ACETONE 25%, BENZENE 14%, TOLUENE 10%, XYLENE 6.7%, KEROSENE LESS THAN 2%
Record name CARBANOLATE
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Vapor Pressure

0.000922 [mmHg]
Record name Carbanolate
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Product Name

Carbanolate

Color/Form

CRYSTALLINE SOLID

CAS RN

671-04-5, 68989-02-6
Record name Carbanolate
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Record name Carbanolate [ISO]
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Record name Alkyl(C12-16)dimethyldichlorobenzylammonium chloride
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Record name Quaternary ammonium compounds, C12-16-alkyl[(dichlorophenyl)methyl]dimethyl, chlorides
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Record name Carbanolate
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Record name CARBANOLATE
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Record name CARBANOLATE
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Melting Point

130-133 °C, MP: 122.5-124.5 °C /TECHNICAL PRODUCT/
Record name CARBANOLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2803
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
235
Citations
ER Holden - Journal of the Association of Official Analytical …, 1975 - academic.oup.com
Eight laboratories tested the 2,4-dinitrophenyl ether method for determining carbamate pesticide residues by gas-liquid chromatography. Propoxur, carbofuran, carbanolate, and …
Number of citations: 18 academic.oup.com
V Ariaratnam, GP Georghiou - Bulletin of the World Health …, 1974 - ncbi.nlm.nih.gov
… The 20.6x resistance to carbanolate may be due to the availability of ring positions and functional groups for hydroxylation. In the case of the propoxur-selected strain of C. fatigans …
Number of citations: 21 www.ncbi.nlm.nih.gov
K Suzuki, H Nagayoshi, T Kashiwa - Agricultural and Biological …, 1976 - Taylor & Francis
The systematic separation and identification of many kinds of pesticides were attempted by a combination of column, thin-layer and gas chromatography (GLC). Fifteen pesticides in the …
Number of citations: 5 www.tandfonline.com
RW Storherr - Journal of the Association of Official Analytical …, 1975 - academic.oup.com
… It is recommended— (1) That the method reported by the Associate Referee at the 1974 meeting for the determination of carbanolate, carbaryl, carbofuran, and propoxur be adopted as …
Number of citations: 2 academic.oup.com
R Osredkar, PK Kadaba - Bulletin of Environmental Contamination and …, 1982 - Springer
… Figures 3 an~P4 show respectively the fourier transform representation of the chlorine signal of carbanolate in concentrations of ippm and 100ppb. The signals were observed at a …
Number of citations: 4 link.springer.com
WJ Mistric Jr, FD Smith - Journal of Economic Entomology, 1970 - academic.oup.com
… Carbofuran Supraeide MCA-600 Cardona DDT Imidan Carbanolate Dasanit Aminocarb Dierotophos Monocrotophos Check … carbanolate-Upjohn; … and I Ib o[ carbanolate. …
Number of citations: 4 academic.oup.com
K SUZUKI, H NAGAYOSHI, T KASHIWA - Agricultural and Biological …, 1976 - jlc.jst.go.jp
The systematic separation and identification of many kinds of pesticides were attempted by a combination of column, thin-layer and gas chromatography (GLC). Fifteen pesticides in the …
Number of citations: 7 jlc.jst.go.jp
J Founk, RJ McClanahan - Journal of Economic Entomology, 1970 - academic.oup.com
… 1) indicate the low regression coefficient for carbanolate, methomyl, and chlorphoxim. The … Carbanolate and methomyl were the least toxic of the experimental materials tested and …
Number of citations: 8 academic.oup.com
RJ Kuhr - Journal of Agricultural and Food Chemistry, 1970 - ACS Publications
… There is some evidence for ring hydroxylation of carbanolate and 3-keto carbofuran. Carbaryl also forms the 5,6-dihydro-5,6-dihydroxy derivative which conjugates in the plant. This is …
Number of citations: 163 pubs.acs.org
M Asif, H Sajid, K Ayub, AA Khan, R Ahmad… - Journal of Molecular …, 2022 - Elsevier
… The main derivatives of the carbamate include Dimetalin, Carbanolate, Isolan, and Propoxur. Due to the excellent water solubility, the high concentration of carbamates, they are present …
Number of citations: 18 www.sciencedirect.com

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